5-Bromo-4-hydroxycoumarin
Description
5-Bromo-4-hydroxycoumarin is a brominated derivative of 4-hydroxycoumarin, a scaffold widely studied for its pharmacological and synthetic utility. The bromine substitution at position 5 likely influences electronic properties, solubility, and interactions with biological targets, such as enzymes or receptors. Coumarins, in general, exhibit anticoagulant, antimicrobial, and anticancer activities, with substituents like halogens (e.g., bromine) modulating these effects .
Properties
Molecular Formula |
C9H5BrO3 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H5BrO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H |
InChI Key |
ANTVZEFOVKRBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC(=O)O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxycoumarin typically involves the bromination of 4-hydroxycoumarin. One common method is the reaction of 4-hydroxycoumarin with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as using bromine sources like N-bromosuccinimide (NBS) in the presence of a catalyst. These methods aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxycoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the hydroxyl group.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.
Major Products
The major products formed from these reactions include various substituted coumarins, which can have enhanced biological or chemical properties.
Scientific Research Applications
5-Bromo-4-hydroxycoumarin has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s fluorescence properties make it useful for labeling and detecting biomolecules.
Medicine: Derivatives of this compound are investigated for their potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxycoumarin involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity, influencing its biological activity. The compound may also interfere with enzymatic pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Key Brominated 4-Hydroxycoumarin Derivatives:
Physicochemical Properties
Positional isomerism significantly impacts physical properties:
- Melting Points: 3-Bromo-4-hydroxycoumarin: Off-white needles with m.p. reported in acetone-chloroform . 6-Bromo-4-hydroxycoumarin: No explicit m.p. data, but stability noted under dark, inert conditions .
- Solubility : Bromine at position 5 or 6 increases hydrophobicity compared to 3-bromo derivatives, affecting bioavailability.
Hypothesis for this compound :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
